molecular formula C9H13BO3 B15194435 Methoxyethylbenzeneboronic acid, (S)- CAS No. 166191-23-7

Methoxyethylbenzeneboronic acid, (S)-

Cat. No.: B15194435
CAS No.: 166191-23-7
M. Wt: 180.01 g/mol
InChI Key: FQRNBDHINRHZRU-ZETCQYMHSA-N
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Description

Methoxyethylbenzeneboronic acid, (S)-, also known as [2-[(1R)-1-Methoxyethyl]phenyl]boronic acid, is an organic compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol . This compound is characterized by its white solid form and is commonly used in various chemical reactions and research applications.

Preparation Methods

The synthesis of Methoxyethylbenzeneboronic acid, (S)-, involves several steps. One common method is the chemoenzymatic stereosynthesis, which allows for the production of both enantiomers of the compound . The reaction typically involves the use of n-hexane as a solvent, and the product is obtained as a white solid with a melting point of 72-74°C . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Methoxyethylbenzeneboronic acid, (S)-, undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

    Substitution Reactions: Methoxyethylbenzeneboronic acid, (S)-, can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Methoxyethylbenzeneboronic acid, (S)-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methoxyethylbenzeneboronic acid, (S)-, involves its interaction with specific molecular targets and pathways. In the context of Suzuki-Miyaura coupling, the compound acts as a boron reagent that participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for the formation of carbon-carbon bonds and is facilitated by the mild and functional group-tolerant conditions of the reaction.

Comparison with Similar Compounds

Methoxyethylbenzeneboronic acid, (S)-, can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all these compounds share similar boron-containing structures, Methoxyethylbenzeneboronic acid, (S)-, is unique due to its specific methoxyethyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications where other boronic acids may not be as effective.

Similar compounds include:

  • Phenylboronic acid
  • Methylboronic acid
  • Ethylboronic acid

These compounds differ in their substituents and, consequently, their reactivity and applications in chemical synthesis.

Properties

CAS No.

166191-23-7

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[2-[(1S)-1-methoxyethyl]phenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m0/s1

InChI Key

FQRNBDHINRHZRU-ZETCQYMHSA-N

Isomeric SMILES

B(C1=CC=CC=C1[C@H](C)OC)(O)O

Canonical SMILES

B(C1=CC=CC=C1C(C)OC)(O)O

Origin of Product

United States

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